5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine
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Overview
Description
5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aminobenzophenone derivative.
Cyclization: The aminobenzophenone undergoes cyclization to form the benzodiazepine core structure.
Functional Group Modifications: Subsequent reactions introduce the 2-chlorophenyl, 7-fluoro, 8-methoxy, and 3-methyl substituents.
Industrial Production Methods
Industrial production methods for benzodiazepines often utilize continuous flow chemistry, which allows for efficient and scalable synthesis. This approach involves the use of microreactors and automated systems to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies investigating the biological activity of benzodiazepines, including their effects on neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic applications, such as anxiolytic and anticonvulsant effects.
Industry: The compound is explored for its use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) A receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a reduction in neuronal excitability, which underlies the compound’s anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Midazolam: Known for its sedative and hypnotic properties.
Uniqueness
5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 7-fluoro and 8-methoxy groups, in particular, may influence its binding affinity and efficacy at the GABA A receptor .
Properties
Molecular Formula |
C18H12ClFN4O |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H12ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3 |
InChI Key |
HHHKTCQEUDDRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC)N=N1 |
Origin of Product |
United States |
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